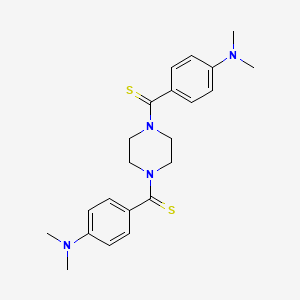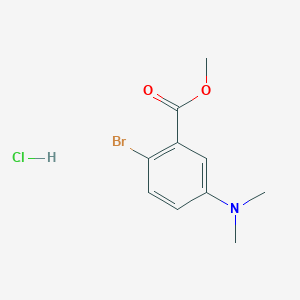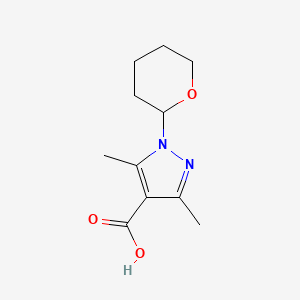
3,5-dimethyl-1-(oxan-2-yl)-1H-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dimethyl-1-(oxan-2-yl)-1H-pyrazole-4-carboxylic acid is a chemical compound that has gained attention due to its potential in scientific research. It is a pyrazole derivative with a carboxylic acid functional group and an oxan-2-yl substituent. This compound has been synthesized using various methods and has shown promising results in biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Synthesis of Oxazole Derivatives : Methyl esters of 2-aryl-5-hydrazino-1,3-oxazole-4-carboxylic acids were used to synthesize methyl esters of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids and their functional derivatives. These derivatives were further transformed to introduce aliphatic amines and oxazol-2-yl moiety into oxazole (Prokopenko et al., 2010).
Formation of Re(I) Complex : A reaction involving 6-(1H-3,5-dimethylpyrazolyl)pyridazine-3-carboxylic acid led to the formation of a mononuclear Re(I) complex, [(ppyEt)Re(CO)3Br], showing non-regular octahedron structure around the rhenium(I) center (Saldías et al., 2020).
Palladium(II) Complexes Synthesis : 3,5-Dimethylpyrazolic hybrid ligands were synthesized and reacted with [PdCl(2)(CH(3)CN)(2)] to form monomeric and dimeric palladium(II) complexes. The structures of these complexes were characterized, and their dynamics in solution were studied using diffusion NMR and theoretical calculations (Guerrero et al., 2008).
Formylation of Pyrazoles : N-alkyl-3,5-dimethyl-1H-pyrazoles underwent formylation to form 4-formyl derivatives. 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde was synthesized through a specific process involving alkaline hydrolysis and heating (Attaryan et al., 2006).
Antimicrobial and Anticancer Agents : Novel pyrazole derivatives were synthesized, displaying significant antimicrobial and anticancer activities, with some compounds showing higher activity than reference drugs (Hafez et al., 2016).
Generation of Pyrazoles : Ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate was used to generate mixtures of regioisomeric pyrazoles under specific conditions (Mikhed’kina et al., 2009).
Antileukemic Activities of Derivatives : Furanyl, pyranyl, and ribosyl derivatives of 4-(3,3-dimethyl-1-triazeno)imidazole-5-carboxamide and 3-(3,3-dimethyl-1-triazeno)pyrazole-4-carboxamide showed potential antileukemic activities (Earl & Townsend, 1979).
Synthesis of Isoxazolines and Isoxazoles : Isoxazolines and isoxazoles were synthesized from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition, displaying unique structural features (Rahmouni et al., 2014).
Synthesis of Benzopyran-3-Yl and Pyrazol-4-Yl Propanoic Acids : A rapid synthesis method for these acids was developed, highlighting their pharmacological significance in treatments like diabetes and arteriosclerosis (Reddy & Rao, 2006).
Synthesis of 1-Phenyl-1H-Pyrazolecarbonitriles : This synthesis led to unique pyrazole derivatives, particularly 1-aryl-5-(aminocarbonyl)-1H-pyrazole-4-carboxylic acids, which are chemical hybridizing agents in wheat and barley (Beck et al., 1988).
DFT Study on Corrosion Inhibitors : Theoretical studies on bipyrazolic-type organic compounds suggested their potential activity as corrosion inhibitors, providing insights into their chemical reactivity and efficiency (Wang et al., 2006).
Solid State Studies of Pyrazole-4-Carboxylic Acids : Research focused on the structural and dynamic properties of these acids, revealing insights into polymorphism, proton transfer, and tautomerism (Infantes et al., 2013).
Anticancer Activity of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives : These derivatives displayed significant antitumor activity, particularly against the MCF-7 human breast adenocarcinoma cell line (Abdellatif et al., 2014).
Propiedades
IUPAC Name |
3,5-dimethyl-1-(oxan-2-yl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-7-10(11(14)15)8(2)13(12-7)9-5-3-4-6-16-9/h9H,3-6H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USWARDWJLFRKLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2CCCCO2)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,3R,4S)-tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2640325.png)
![potassium 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B2640327.png)
![4'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2640331.png)
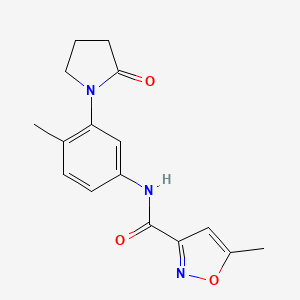
![N-[[1-(2-Chlorophenyl)cyclobutyl]methyl]prop-2-enamide](/img/structure/B2640334.png)
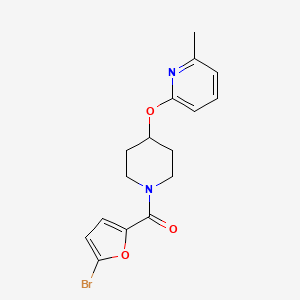
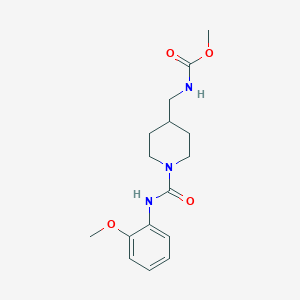
![6-[5-(2-Benzylsulfanylacetyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2640338.png)
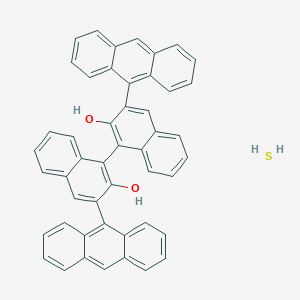

![2-({3-[(2-Ethylbutanoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B2640344.png)
